(3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane)

Beschreibung

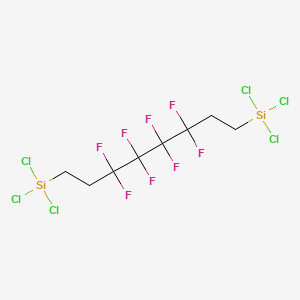

(3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane): is a specialized organosilicon compound characterized by its unique structure, which includes multiple fluorine atoms and trichlorosilane groups

Eigenschaften

CAS-Nummer |

193622-77-4 |

|---|---|

Molekularformel |

C8H8Cl6F8Si2 |

Molekulargewicht |

525.0 g/mol |

IUPAC-Name |

trichloro-(3,3,4,4,5,5,6,6-octafluoro-8-trichlorosilyloctyl)silane |

InChI |

InChI=1S/C8H8Cl6F8Si2/c9-23(10,11)3-1-5(15,16)7(19,20)8(21,22)6(17,18)2-4-24(12,13)14/h1-4H2 |

InChI-Schlüssel |

FAMNBMOQYLQNEL-UHFFFAOYSA-N |

Kanonische SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (3,3,4,4,5,5,6,6-Octafluorooctan-1,8-diyl)bis(trichlorsilan) erfolgt typischerweise durch Reaktion von Octafluorooctan mit Trichlorsilan unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden. Gängige Lösungsmittel, die bei dieser Synthese verwendet werden, sind Dichlormethan und Toluol. Die Reaktion wird häufig durch eine Lewis-Säure wie Aluminiumchlorid katalysiert, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Herstellung dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Destillation und Umkristallisation ist unerlässlich, um ein hochreines Produkt zu erhalten, das für verschiedene Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (3,3,4,4,5,5,6,6-Octafluorooctan-1,8-diyl)bis(trichlorsilan) kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Trichlorsilangruppen können durch andere Nucleophile wie Alkohole oder Amine substituiert werden, um Siloxan- oder Silazan-Derivate zu bilden.

Hydrolyse: Die Verbindung kann in Gegenwart von Wasser hydrolysieren, was zur Bildung von Silanolen und Salzsäure führt.

Kondensationsreaktionen: Die aus der Hydrolyse gebildeten Silanolgruppen können weiter kondensieren, um Siloxanbindungen zu bilden, die bei der Bildung von Silikonmaterialien wichtig sind.

Gängige Reagenzien und Bedingungen:

Substitutionsreaktionen: Gängige Reagenzien sind Alkohole, Amine und Thiole. Die Reaktionen werden typischerweise unter milden Bedingungen unter Verwendung einer Base wie Triethylamin durchgeführt.

Hydrolyse: Es werden Wasser oder wässrige Lösungen verwendet, häufig unter sauren oder basischen Bedingungen, um die Geschwindigkeit der Hydrolyse zu kontrollieren.

Kondensationsreaktionen: Katalysatoren wie Zinn- oder Titanverbindungen werden verwendet, um die Kondensation von Silanolgruppen zu fördern.

Hauptprodukte, die gebildet werden:

Siloxan-Derivate: Bilden sich durch Substitutionsreaktionen mit Alkoholen.

Silazan-Derivate: Bilden sich durch Substitutionsreaktionen mit Aminen.

Silikon-basierte Materialien: Bilden sich durch die Kondensation von Silanolgruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3,3,4,4,5,5,6,6-Octafluorooctan-1,8-diyl)bis(trichlorsilan) beinhaltet seine Fähigkeit, über seine Trichlorsilangruppen starke kovalente Bindungen mit verschiedenen Substraten zu bilden. Diese Gruppen können mit Hydroxylgruppen auf Oberflächen reagieren, was zur Bildung stabiler Siloxanbindungen führt. Das Vorhandensein von Fluoratomen verleiht der Verbindung hydrophobe und oleophobe Eigenschaften, wodurch sie sehr beständig gegen Wasser und Öl ist.

Wirkmechanismus

The mechanism of action of (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) involves its ability to form strong covalent bonds with various substrates through its trichlorosilane groups. These groups can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The presence of fluorine atoms imparts hydrophobic and oleophobic properties to the compound, making it highly resistant to water and oil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1,8-Diiod-3,3,4,4,5,5,6,6-Octafluorooctan: Ähnlich in der Struktur, enthält jedoch Iodatome anstelle von Trichlorsilangruppen.

2,2,3,3,4,4,5,5-Octafluor-1,6-hexandiol: Enthält Hydroxylgruppen anstelle von Trichlorsilangruppen.

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluor-1,8-octandiol: Enthält zusätzliche Fluoratome und Hydroxylgruppen.

Einzigartigkeit: Die Einzigartigkeit von (3,3,4,4,5,5,6,6-Octafluorooctan-1,8-diyl)bis(trichlorsilan) liegt in seiner Kombination aus Fluoratomen und Trichlorsilangruppen, die sowohl hydrophobe Eigenschaften als auch die Fähigkeit bieten, starke kovalente Bindungen mit verschiedenen Substraten zu bilden. Dies macht es besonders wertvoll in Anwendungen, die dauerhafte, wasserabweisende Beschichtungen und Materialien erfordern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.